2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(2-Bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a polycyclic heterocyclic compound featuring a fused furo-triazolo-pyrimidine core. The structure includes a brominated phenyl group at position 2 and two phenyl substituents at positions 8 and 9 of the furo-triazolo-pyrimidine scaffold. The bromine atom at the ortho position of the phenyl ring enhances its electronic and steric properties, which may influence reactivity, binding affinity, and biological activity. Synthetic routes for analogous compounds often involve cyclocondensation reactions of amino precursors with halogenated aryl reagents, followed by purification via recrystallization .
Properties
IUPAC Name |
4-(2-bromophenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrN4O/c26-19-14-8-7-13-18(19)23-28-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)27-15-30(24)29-23/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJRJYZZFYNDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-bromobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which upon further reaction with suitable reagents, leads to the formation of the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions such as temperature and solvent choice, and employing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The formation of the triazole ring itself is a cyclization reaction, which can be influenced by different catalysts and reaction conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include hydrazine hydrate, bromine, and various organic solvents such as toluene and dimethylformamide. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the following notable biological activities associated with this compound:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting tumor cell growth. In vitro studies indicate that it can effectively target specific cancer cell lines, leading to significant reductions in cell viability. For instance, compounds derived from similar structures have demonstrated IC50 values as low as 0.004 μM against FLT3-ITD mutant cells .
- Antiviral Properties :
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of various kinases such as LCK (lymphocyte-specific kinase) and PI3K (phosphoinositide 3-kinase), which are crucial in cancer signaling pathways. This inhibition can lead to altered cell signaling and reduced proliferation of cancerous cells .
Synthetic Methodologies
The synthesis of 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include:
- Formation of Fused Ring Systems : The synthesis often starts from simpler furo-pyrimidine derivatives which undergo cyclization reactions to form the complex fused ring structure.
- Substitution Reactions : Brominated precursors are commonly used to introduce additional functional groups that enhance biological activity.
Example Synthesis Pathway
A representative synthesis pathway might involve:
- Starting with a furo-pyrimidine derivative.
- Conducting a bromination reaction to introduce the bromophenyl group.
- Performing cyclization reactions to form the triazole and pyrimidine rings.
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antitumor Activity Evaluation
- A study evaluated the cytotoxic effects of synthesized derivatives on various cancer cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Results indicated that modifications at specific positions on the phenyl rings significantly enhanced antitumor activity.
-
Case Study 2: Antiviral Screening
- In another study focusing on antiviral properties, derivatives were screened against HCMV. The results demonstrated a dose-dependent inhibition of viral replication, suggesting that structural modifications could lead to more potent antiviral agents.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is facilitated by the compound’s ability to bind to the ATP binding site of CDK2, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
2-(4-Methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 333774-69-9)
- Key Differences : Replaces the 2-bromophenyl group with a 4-methylphenyl substituent.
- Impact : The methyl group increases hydrophobicity but lacks the electron-withdrawing and steric effects of bromine. This substitution reduces molecular weight (402.45 g/mol vs. higher for brominated analogs) and may alter binding interactions in biological targets .
- Synthesis : Prepared via similar cyclocondensation methods, yielding colorless crystals in high purity .
8,9-Di-(2-furyl)-2-ethyl-5-methylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-thione (Compound 13)
- Key Differences : Substitutes phenyl groups at positions 8 and 9 with 2-furyl rings and introduces a thione group at position 2.
- The thione group increases polarity and enables hydrogen bonding, which could enhance solubility in polar solvents .
- Synthesis: Synthesized via refluxing with ethyl cyanoacetate, yielding 71% crystallized product .
2-Cyanomethyl-8,9-di-(2-furyl)-5-methylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 12)
- Key Differences: Features a cyanomethyl group at position 2 and furyl substituents at positions 8 and 7.
- Impact: The electron-withdrawing cyano group may stabilize the triazolo-pyrimidine core, altering redox properties. This derivative exhibits a lower melting point (>300°C) compared to brominated analogs, likely due to reduced molecular symmetry .
Physicochemical Properties
*Estimated based on bromine addition.
†Yields inferred from analogous syntheses .
‡Calculated from molecular formula in .
Spectroscopic and Computational Insights
- NMR Shifts: The bromine atom in the target compound deshields adjacent protons, causing downfield shifts in ¹H-NMR compared to methyl or cyano substituents. For example, C2-H in brominated derivatives appears at δ ~9.16 ppm, whereas methyl-substituted analogs show δ ~8.57 ppm .
- DFT Studies : Triazolo-pyrimidine derivatives exhibit high HOMO-LUMO gaps (~4.5 eV), indicating stability. Bromine’s electronegativity may further polarize the electron density, enhancing intermolecular interactions .
Biological Activity
The compound 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound based on recent studies and findings.
The structure of the compound features a complex arrangement that includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This unique scaffold contributes to its biological activity by interacting with various molecular targets within cells.
Anticancer Activity
Recent research has demonstrated that derivatives of triazolo[1,5-c]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound showed potent activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
- MGC-803: IC50 = 9.47 μM
- HCT-116: IC50 = 9.58 μM
- MCF-7: IC50 = 13.1 μM
These values indicate that the compound is more effective than some standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) in inhibiting cell growth .
- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. It has been shown to inhibit key signaling pathways such as ERK signaling, leading to decreased phosphorylation of ERK1/2 and associated proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Recent studies have highlighted its effectiveness against various bacterial strains:
- Activity Against Gram-positive Bacteria : The compound demonstrated significant antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Nuclease-like Activity : Complexes formed with copper(II) ions showed enhanced nuclease-like activity in the presence of hydrogen peroxide, suggesting potential applications in DNA targeting .
Comparative Analysis of Biological Activity
A comparative analysis of various triazolo[1,5-c]pyrimidine derivatives reveals that many compounds within this class possess similar or superior biological activities. The following table summarizes the IC50 values for selected compounds against different cancer cell lines:
| Compound | MGC-803 (IC50 μM) | HCT-116 (IC50 μM) | MCF-7 (IC50 μM) |
|---|---|---|---|
| This compound | 9.47 | 9.58 | 13.1 |
| Compound A | 3.91 | 0.53 | Not reported |
| Compound B | 0.24 | 6.05 | Not reported |
Case Studies and Research Findings
Several studies have explored the biological activity of triazolo[1,5-c]pyrimidine derivatives:
- Case Study 1 : A study focused on the synthesis and evaluation of new derivatives highlighted their potential as anticancer agents through mechanisms involving apoptosis and cell cycle modulation .
- Case Study 2 : Another research effort investigated the antibacterial properties of copper(II) complexes with triazolo[1,5-c]pyrimidines and found them to exhibit low toxicity towards normal cells while effectively targeting bacterial cells .
Q & A
Q. What are the established synthetic routes for 2-(2-bromophenyl)-8,9-diphenylfurotriazolopyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor heterocycles. For example, derivatives with fused triazolopyrimidine cores are prepared by refluxing iminoether intermediates (e.g., 2-amino-4,5-diphenylfuran-3-carbonitrile) with arylidene hydrazones in acetic anhydride, followed by air oxidation . Key factors affecting yield include:
- Catalyst choice : Piperidine or p-toluenesulfonic acid enhances cyclization efficiency .
- Solvent : High-boiling solvents like dioxane or toluene improve reaction completion .
- Purification : Non-chromatographic methods (e.g., recrystallization from dioxane) yield purity >95% .
Typical yields range from 62% to 85% under optimized conditions .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P21/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 8.624 |
| b (Å) | 20.512 |
| c (Å) | 8.595 |
| β (°) | 111.98 |
| The lattice is stabilized by: |
- C–H···N hydrogen bonds forming R₂²(8) dimers and zig-zag chains along the c-axis .
- π–π stacking between pyrimidine and phenyl rings (3.445 Å separation) .
- Half-chair conformation of the cyclohexene ring, with puckering parameters Q(2) = 0.3816 Å, φ(2) = 23.08° .
Q. What spectroscopic techniques are used to confirm its structure, and what key signals are observed?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.97–7.28 ppm, with deshielded pyrimidine CH signals at δ 8.48 ppm .
- IR : Stretching vibrations at ~1620 cm⁻¹ (C=N), ~3045 cm⁻¹ (aromatic C–H), and 3170–3311 cm⁻¹ (O–H if hydroxylated derivatives) .
- MS : Molecular ion peaks (e.g., m/z 464 for methoxy-substituted analogs) confirm molecular weight .
Advanced Research Questions
Q. How do substituent variations (e.g., bromo vs. methoxy groups) affect biological activity in triazolopyrimidine derivatives?
- Methodological Answer :
- Antimicrobial activity : Methoxy-substituted analogs (e.g., 8,9-bis(4-methoxyphenyl)) show enhanced activity against S. aureus (MIC = 8 µg/mL) compared to bromo derivatives, likely due to improved membrane penetration .
- Antitumor activity : Chlorophenyl substituents (e.g., 2-(2-chlorophenyl)) increase cytotoxicity (IC₅₀ = 12 µM against HeLa cells) via intercalation with DNA .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Br, Cl) at position 2 enhance π-stacking with biological targets, while methoxy groups improve solubility .
Q. What computational methods are employed to predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with PDE1 or DNA topoisomerase II. The bromophenyl moiety shows high affinity for hydrophobic pockets (binding energy ≤ -8.5 kcal/mol) .
- DFT calculations : B3LYP/6-31G(d) optimizations reveal HOMO-LUMO gaps (~4.2 eV) correlating with charge-transfer efficiency in DNA intercalation .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved experimentally?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., MTT vs. SRB assays) to minimize variability .
- Solvent controls : DMSO concentrations >1% may artificially suppress activity; limit to 0.5% .
- Crystallographic validation : Co-crystallize with targets (e.g., PDE1) to resolve binding ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
